5-(4-Bromophenyl)thiazol-2-amine 5-(4-Bromophenyl)thiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 73040-60-5
VCID: VC1972228
InChI: InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
SMILES: C1=CC(=CC=C1C2=CN=C(S2)N)Br
Molecular Formula: C9H7BrN2S
Molecular Weight: 255.14 g/mol

5-(4-Bromophenyl)thiazol-2-amine

CAS No.: 73040-60-5

Cat. No.: VC1972228

Molecular Formula: C9H7BrN2S

Molecular Weight: 255.14 g/mol

* For research use only. Not for human or veterinary use.

5-(4-Bromophenyl)thiazol-2-amine - 73040-60-5

Specification

CAS No. 73040-60-5
Molecular Formula C9H7BrN2S
Molecular Weight 255.14 g/mol
IUPAC Name 5-(4-bromophenyl)-1,3-thiazol-2-amine
Standard InChI InChI=1S/C9H7BrN2S/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-5H,(H2,11,12)
Standard InChI Key FZXHXJYHJOHEIV-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CN=C(S2)N)Br
Canonical SMILES C1=CC(=CC=C1C2=CN=C(S2)N)Br

Introduction

Chemical Structure and Properties

5-(4-Bromophenyl)thiazol-2-amine (CAS: 73040-60-5) is a heterocyclic compound belonging to the thiazole family. It features a five-membered thiazole ring containing both sulfur and nitrogen atoms, with a 4-bromophenyl group at the 5-position and an amino group at the 2-position . The compound has the molecular formula C₉H₇BrN₂S and a molecular weight of 255.14 g/mol .

Physical and Chemical Properties

The compound exists as a light yellow to brown powder or crystalline solid at room temperature . Its key physicochemical properties are summarized in Table 1:

PropertyValueSource
Molecular Weight255.14 g/mol
XLogP3-AA3
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass253.95133 Da
Melting Point206°C
Physical State (20°C)Solid
AppearanceLight yellow to brown powder/crystal

Structural Features

The structure of 5-(4-Bromophenyl)thiazol-2-amine is characterized by:

  • A thiazole ring (five-membered heterocycle with sulfur and nitrogen)

  • A 4-bromophenyl group at the 5-position of the thiazole ring

  • A primary amino group at the 2-position of the thiazole ring

This structural arrangement contributes to its stability and reactivity, particularly in forming Schiff bases and other derivatives with enhanced biological activities .

Synthesis Methods

Several methods for synthesizing 5-(4-Bromophenyl)thiazol-2-amine and its derivatives have been reported in the literature. These methods typically involve the condensation of α-brominated ketones with thiourea or related compounds.

Conventional Synthesis

The conventional synthesis method typically involves the reaction of p-bromoacetophenone with thiourea in the presence of a catalyst such as iodine . This reaction pathway is similar to that used for related compounds, where the intermediate α-brominated ketone is condensed with thiourea to form the thiazole ring .

Microwave-Assisted Synthesis

More efficient, environmentally friendly microwave-assisted procedures have been developed for the synthesis of 5-(4-Bromophenyl)thiazol-2-amine and its derivatives . This method offers advantages including:

  • Reduced reaction time

  • Higher yields

  • More environmentally friendly conditions

  • Reduced byproduct formation

Derivative Formation

The primary amino group at the 2-position of 5-(4-Bromophenyl)thiazol-2-amine makes it an excellent starting material for the synthesis of various derivatives through:

  • Schiff base formation with aldehydes

  • Amide formation with acyl chlorides or anhydrides

  • Nucleophilic addition reactions with isocyanates or isothiocyanates

  • Metal complex formation

Biological Activities

Research has demonstrated that 5-(4-Bromophenyl)thiazol-2-amine and its derivatives possess diverse biological activities, making them promising candidates for drug development.

Antimicrobial Activity

5-(4-Bromophenyl)thiazol-2-amine and particularly its Schiff base complexes have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . A notable example is its Ni(II) complex, which showed exceptional potency:

Bacterial StrainMIC Range (μg/mL)
Staphylococcus aureus ATCC 259231.95-7.81
Methicillin-resistant Staphylococcus aureus ATCC 433001.95-7.81
Enterococcus faecalis ATCC 292121.95-7.81
Pseudomonas aeruginosa ATCC 278531.95-7.81
Escherichia coli ATCC 259221.95-7.81
Klebsiella pneumoniae ATCC 7006031.95-7.81

The Ni(II) complex outperformed the widely used antibiotic streptomycin in several cases, demonstrating the compound's potential as an antimicrobial agent .

Anticancer Activity

Related bromophenyl-thiazol-2-amine derivatives have shown promising anticancer properties. The structurally similar 4-(4-bromophenyl)-thiazol-2-amine derivatives demonstrated significant anticancer activity against estrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . Compound p2 from this series was found to be particularly effective when compared to the standard drug 5-fluorouracil .

Structure-Activity Relationships

The biological activity of 5-(4-Bromophenyl)thiazol-2-amine and its derivatives is strongly influenced by structural modifications:

Effect of Substituents

Studies on related compounds indicate that:

  • The bromine at the para position of the phenyl ring enhances antimicrobial activity

  • Modifications at the 2-amino position through Schiff base formation or amide coupling can significantly alter biological activity profiles

  • Metal complexation, particularly with Ni(II) and Zn(II), can enhance antimicrobial properties

Comparative Activity

Table 2 compares the biological activities of 5-(4-Bromophenyl)thiazol-2-amine and structurally similar compounds:

CompoundStructure VariationBiological ActivitySource
5-(4-Bromophenyl)thiazol-2-amineBase compoundAntimicrobial
Ni(II) complex of Schiff baseMetal complexationEnhanced antimicrobial
4-(4-Bromophenyl)-thiazol-2-amine derivativesPosition isomerismAnticancer, antimicrobial
5-Bromo-4-methyl-thiazol-2-amineDifferent substitution patternNot reported in search results

Applications in Medicinal Chemistry

The versatile structure and biological activities of 5-(4-Bromophenyl)thiazol-2-amine make it valuable in several areas of medicinal chemistry research:

Drug Design and Development

The compound serves as an important scaffold for the development of:

  • Novel antimicrobial agents, particularly against resistant strains

  • Targeted anticancer therapeutics

  • Anti-inflammatory drugs

Ligand Design for Metal Complexes

The compound forms stable complexes with transition metals, with the resulting complexes often showing enhanced biological activities compared to the free ligand . The Ni(II) complex in particular showed superior binding affinity against E. coli NAD synthetase with a docking score of -7.61 kcal/mol .

Structure-Based Drug Design

Molecular docking studies with 5-(4-Bromophenyl)thiazol-2-amine derivatives have provided valuable insights for structure-based drug design:

  • Interaction with specific amino acid residues in target proteins

  • Understanding binding modes and affinities

  • Rational design of more potent and selective inhibitors

Physical Characteristics and Analytical Profile

Spectroscopic Data

5-(4-Bromophenyl)thiazol-2-amine can be characterized using various spectroscopic techniques:

  • NMR spectroscopy confirms the structure with characteristic signals for the thiazole ring, phenyl protons, and amino group

  • FTIR spectroscopy typically shows characteristic bands for:

    • N-H stretching of the amino group

    • C-Br stretching

    • C=N and C-S linkages indicating the thiazole ring

    • C-H and C=C stretching within the phenyl nucleus

Chromatographic Analysis

HPLC analysis of commercial samples typically shows purity greater than 98.0% area , making it suitable for research applications.

Current Research and Future Directions

Research on 5-(4-Bromophenyl)thiazol-2-amine continues to evolve, with several promising directions:

Development of Novel Derivatives

Ongoing research focuses on designing new derivatives with enhanced biological activities and improved pharmacokinetic properties . Particular emphasis is placed on modifying the 2-amino position to create compounds with greater selectivity for specific targets.

Exploration of Reaction Mechanisms

Understanding the detailed reaction mechanisms and structure-activity relationships of 5-(4-Bromophenyl)thiazol-2-amine derivatives continues to be an active area of research, guiding the rational design of new therapeutics.

Combinatorial Chemistry Approaches

The amenability of 5-(4-Bromophenyl)thiazol-2-amine to various chemical modifications makes it an excellent candidate for combinatorial chemistry approaches to drug discovery, potentially leading to the identification of novel lead compounds for various therapeutic applications.

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